(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Overview
Description
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide, or NHEI, is a novel small molecule that has recently been developed for use in scientific research. NHEI has been found to have a variety of potential applications, including as a potential therapeutic agent and as a tool for studying the structure and function of proteins.
Scientific Research Applications
Antitumor Properties
Compounds similar to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide, particularly 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, have shown significant activity against P-388 lymphocytic leukemia, indicating potential antitumor properties. This has led to the synthesis of a series of related phosphonium salts to explore further antileukemic activity, emphasizing the importance of specific structural components for substantial antitumor effects (Dubois, Lin, & Beisler, 1978).
Molecular Structure Analysis
Studies have been conducted to determine the molecular structures of compounds related to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide. X-ray crystallography and NMR spectroscopy were employed to elucidate the structures of such compounds, providing valuable insights into their molecular architecture and potentially paving the way for further application-specific modifications (Sakhautdinov et al., 2013).
Green Chemistry Applications
A notable advancement in the field of green chemistry is the synthesis of analgesic and antipyretic compounds structurally similar to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide. These compounds, recognized for their potential analgesic and antipyretic properties, were synthesized through environmentally friendly processes, marking a significant step towards sustainable pharmaceutical manufacturing (Reddy, Ramana Reddy, & Dubey, 2014).
Matrix Metalloproteinase Inhibition
Compounds related to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide have been found to inhibit matrix metalloproteinases effectively. Systematic modification of specific side chains in these compounds has led to the identification of preferred substituents that significantly inhibit enzymes like collagenase and gelatinase, which are crucial in various physiological and pathological processes (Brown et al., 1994).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-8(12-16)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,16H,5H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPXIOYUGOPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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